Akuammine

概要

説明

準備方法

アクアミンの合成には、通常、より単純なインドール誘導体から開始されるいくつかのステップが含まれます具体的な反応条件と試薬は異なる場合がありますが、一般的なステップには、環化反応、酸化、および還元プロセスが含まれます .

ピクナリマ・ニティダの種子は収穫され、乾燥され、その後、アクアミンなどのアルカロイドを分離するために抽出プロセスにかけられます .

化学反応の分析

アクアミンは、以下を含むさまざまな化学反応を受けます。

酸化: アクアミンは、使用される試薬や条件に応じて、さまざまな生成物に酸化することができます。

還元: 還元反応は、アクアミン中の官能基を修飾し、異なる誘導体をもたらします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

アクアミンは、以下を含むいくつかの科学研究への応用があります。

化学: アクアミンは、その独特の化学構造と反応性のために研究されており、インドールアルカロイドの合成と修飾に関する洞察を提供しています.

生物学: アクアミンは、抗マラリア活性があることが示されており、抗寄生虫化合物の研究における関心の的となっています.

科学的研究の応用

Pharmacological Properties

Akuammine exhibits several pharmacological properties that have garnered attention in recent studies:

- Opioid Receptor Agonism : this compound has been identified as a weak agonist of the mu-opioid receptor (µOR) and kappa-opioid receptor (κOR). Although it produces minimal effects in animal models of antinociception, modifications to its structure have led to derivatives with significantly increased potency at these receptors. For instance, semi-synthetic derivatives have shown a 70-fold increase in potency at the µOR when specific structural changes were made .

- Analgesic Properties : Despite its traditional use as an analgesic, recent studies indicate that this compound and related alkaloids demonstrate limited efficacy in thermal nociception assays. This contrasts with anecdotal reports of their effectiveness in pain management .

- Antimalarial Activity : this compound has demonstrated promising antimalarial properties. Extracts from P. nitida, which contain this compound, have shown activity against drug-resistant strains of Plasmodium falciparum. The IC50 values for these extracts range from 0.1 to 0.9 μg/ml, indicating potent inhibitory effects against malaria parasites .

Structural Modifications and Derivatives

Recent research has focused on modifying this compound to enhance its pharmacological properties:

- Semi-Synthetic Derivatives : A collection of semi-synthetic derivatives has been synthesized to explore the structure-activity relationship (SAR) of this compound. Notably, introducing a phenethyl moiety significantly improved potency and selectivity for the µOR. This approach highlights the potential for developing novel analgesics based on the this compound scaffold .

- In Vitro Characterization : Detailed investigations into the binding affinities and activities of these derivatives at various opioid receptors have been conducted. For example, certain derivatives exhibit sub-micromolar affinity for the κOR, suggesting their potential as therapeutic agents .

Traditional Uses and Ethnopharmacology

The traditional use of akuamma seeds for treating pain and fever has been documented extensively:

- Cultural Context : In West African cultures, extracts from the seeds are commonly used to alleviate various ailments, including pain and infections. The folk remedies often leverage the purported analgesic and antipyretic properties of these alkaloids .

- Research Gaps : While traditional uses are well-established, scientific validation through rigorous pharmacological studies remains limited. Recent efforts aim to bridge this gap by isolating key alkaloids and evaluating their biological activities systematically .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

作用機序

アクアミンは、主に中枢神経系のオピオイド受容体との相互作用を通じて、その効果を発揮します。 それは、μオピオイド受容体を選択的に標的とする、低い親和性を有するオピオイドアゴニストとして作用します . この相互作用は、痛みのシグナルを遮断し、鎮痛効果をもたらす可能性があります。 さらに、アクアミンは抗マラリア活性がありますが、この活性に関与する正確な分子標的と経路は完全に解明されていません .

類似の化合物との比較

アクアミンは、以下を含む他のいくつかのインドールアルカロイドと構造的に関連しています。

ヨヒンビン: 興奮剤および媚薬の特性を有するアルカロイド。

ミトラギニン: 鎮痛効果と興奮効果で知られている、クラックソウの主要な活性アルカロイド。

ボアカンギン: 潜在的な向精神作用を有するアルカロイド.

アクアミンを際立たせているのは、オピオイド受容体への親和性と抗マラリア活性のユニークな組み合わせであり、これが、医学的および科学的研究の両方の分野における注目すべき化合物となっています .

類似化合物との比較

Akuammine is structurally related to several other indole alkaloids, including:

Yohimbine: An alkaloid with stimulant and aphrodisiac properties.

Mitragynine: The primary active alkaloid in the kratom plant, known for its analgesic and stimulant effects.

Voacangine: An alkaloid with potential psychoactive properties.

What sets this compound apart is its unique combination of opioid receptor affinity and antimalarial activity, making it a compound of interest for both medicinal and scientific research .

生物活性

Akuammine is an indole alkaloid primarily extracted from the seeds of the Picralima nitida plant, commonly referred to as the akuamma tree. Traditionally used in West Africa for its analgesic properties, recent scientific investigations have sought to elucidate its biological activities, particularly its interactions with opioid receptors and potential therapeutic applications.

Chemical Structure and Properties

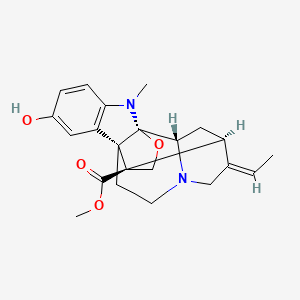

This compound (C₁₈H₂₃N₃O₃) is structurally characterized as follows:

- Chemical Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 325.39 g/mol

- Functional Groups : Indole structure with nitrogen-containing moieties.

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interaction with the mu-opioid receptor (μOR) and kappa-opioid receptor (κOR). The following sections detail its pharmacological properties and findings from recent studies.

Opioid Receptor Interaction

- Agonist Activity : this compound has been identified as a weak agonist at μOR, showing potencies ranging from 2.6 to 5.2 μM in various assays . Despite this activity, it has demonstrated minimal effects in animal models of antinociception, indicating a need for further structural modifications to enhance efficacy .

- Antagonistic Properties : Interestingly, some studies suggest that while this compound shows affinity for μOR, it may also act as an antagonist under specific conditions . This dual action complicates its classification and therapeutic use.

Structure-Activity Relationship (SAR)

Recent research has focused on modifying the akuamma alkaloid structure to improve potency and selectivity. A notable study introduced a phenethyl moiety at the N1 position of pseudo-akuammigine, resulting in a 70-fold increase in potency at μOR . The following table summarizes key findings regarding structural modifications:

| Compound | μOR Affinity (Ki, µM) | Potency (EC50, nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 0.5 | 75 | Low |

| Pseudo-Akuammigine | 5.2 | 75 | Moderate |

| Modified Derivative | 0.012 | 1.0 | High |

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound and related alkaloids:

- Analgesic Efficacy : In thermal nociception assays, this compound showed limited antinociceptive effects despite traditional uses suggesting otherwise . This discrepancy highlights the need for further investigation into its mechanisms of action.

- Cholinesterase Inhibition : this compound has also been reported as a weak cholinesterase inhibitor, which could influence sympathetic activity under certain conditions .

- Safety Profile : A safety evaluation of P. nitida extracts indicated that while there are potential therapeutic benefits, there are also risks associated with toxicity at higher doses .

Case Studies and Clinical Implications

Research on this compound has primarily focused on its potential as a novel analgesic agent due to its interaction with opioid receptors:

- Case Study 1 : A study involving rodents demonstrated that while this compound interacts with opioid receptors, it did not significantly alter pain-like behaviors in thermal assays, suggesting limited clinical utility without further modification .

- Case Study 2 : Another investigation isolated six alkaloids from P. nitida, confirming that while this compound exhibited micromolar activity at μOR, its analgesic properties were overshadowed by other compounds like akuammidine which showed greater efficacy .

特性

CAS番号 |

3512-87-6 |

|---|---|

分子式 |

C22H26N2O4 |

分子量 |

382.5 g/mol |

IUPAC名 |

methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3/b13-4-/t15-,18-,20-,21-,22+/m0/s1 |

InChIキー |

YILKZADAWNUTTB-QLWRWLBVSA-N |

SMILES |

CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |

異性体SMILES |

C/C=C\1/CN2CC[C@@]34C5=C(C=CC(=C5)O)N([C@@]36[C@@H]2C[C@@H]1[C@@]4(CO6)C(=O)OC)C |

正規SMILES |

CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Akuammine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。